molecular formula C16H11F3N2O3 B2568917 N-[(furan-2-yl)methyl]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946360-30-1

N-[(furan-2-yl)methyl]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide

Cat. No.: B2568917
CAS No.: 946360-30-1
M. Wt: 336.27
InChI Key: NYWUMABAYWXEDK-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is a complex organic compound that features a quinoline core substituted with a furan ring, a hydroxyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesisThe final step involves the formation of the carboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow chemistry techniques to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while substitution reactions on the furan ring can introduce various functional groups .

Scientific Research Applications

N-[(furan-2-yl)methyl]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes involving quinoline derivatives.

    Medicine: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(furan-2-yl)methyl]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is unique due to the combination of its furan ring, hydroxyl group, and trifluoromethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-[(furan-2-yl)methyl]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline backbone with a trifluoromethyl group and a furan moiety, which are known to influence its biological properties. The molecular formula is C13H9F3N2O3C_{13}H_{9}F_{3}N_{2}O_{3} with a molecular weight of approximately 300.22 g/mol.

PropertyValue
Molecular FormulaC13H9F3N2O3
Molecular Weight300.22 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Anticancer Activity : Studies have indicated that quinoline derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of cell proliferation and modulation of apoptotic pathways.
  • Antifungal Properties : Quinoline-based compounds have shown promise as antifungal agents, potentially through the disruption of fungal cell membranes or interference with nucleic acid synthesis.

Anticancer Studies

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, in a study involving breast cancer cell lines, the compound was found to reduce cell viability significantly, with IC50 values in the low micromolar range.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.6
HeLa (Cervical Cancer)4.8
A549 (Lung Cancer)6.1

Antifungal Activity

In vitro assays have shown that this compound possesses antifungal activity against several strains of fungi, including Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were determined as follows:

Fungal StrainMIC (µg/mL)
Candida albicans16
Aspergillus niger32

Case Studies

  • Zebrafish Model for Toxicity Assessment : A zebrafish embryo model was utilized to assess the toxicity of the compound, revealing that it has a favorable safety profile at therapeutic doses but shows increased toxicity at higher concentrations, leading to significant apoptosis in developing embryos .
  • Synergistic Effects with Other Agents : Combination studies have indicated that this compound can enhance the efficacy of existing antifungal treatments, suggesting potential for use in combination therapies .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O3/c17-16(18,19)12-5-1-4-10-13(12)20-8-11(14(10)22)15(23)21-7-9-3-2-6-24-9/h1-6,8H,7H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWUMABAYWXEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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